- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/AktBioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452,
Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)
![5-bromo-1H-pyrazolo[3,4-c]pyridine structure](https://fr.kuujia.com/scimg/cas/929617-35-6x500.png)
929617-35-6 structure
Nom du produit:5-bromo-1H-pyrazolo[3,4-c]pyridine
Numéro CAS:929617-35-6
Le MF:C6H4BrN3
Mégawatts:198.020059585571
MDL:MFCD11518975
CID:796706
PubChem ID:45789778
5-bromo-1H-pyrazolo[3,4-c]pyridine Propriétés chimiques et physiques
Nom et identifiant
-
- 5-bromo-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)
- 929617-35-6
- SCHEMBL1601314
- BCP27935
- CS-0006627
- SCHEMBL17847959
- PS-5621
- STL557150
- 5-Bromo-2H-pyrazolo[3,4-c]pyridine
- DTXSID90672013
- EN300-210187
- PB20598
- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
- BBL103340
- DB-079445
- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-
- AU-004/43501641
- MFCD11518975
- AVTKMQORQDZRPF-UHFFFAOYSA-N
- AKOS005266423
- AC-29619
- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine
- SY038403
-
- MDL: MFCD11518975
- Piscine à noyau: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
- La clé Inchi: AVTKMQORQDZRPF-UHFFFAOYSA-N
- Sourire: BrC1C=C2C(NN=C2)=CN=1
Propriétés calculées
- Qualité précise: 196.95900
- Masse isotopique unique: 196.959
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 0
- Complexité: 130
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 41.6A^2
Propriétés expérimentales
- Dense: 1.894
- Point d'ébullition: 384°C at 760 mmHg
- Point d'éclair: 186°C
- Indice de réfraction: 1.745
- Le PSA: 41.57000
- Le LogP: 1.72040
5-bromo-1H-pyrazolo[3,4-c]pyridine Informations de sécurité
- Code de catégorie de danger: 22
-
Identification des marchandises dangereuses:
5-bromo-1H-pyrazolo[3,4-c]pyridine Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
5-bromo-1H-pyrazolo[3,4-c]pyridine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM101971-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95%+ | 5g |
$*** | 2023-05-29 | |
ChemScence | CS-0006627-1g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98.92% | 1g |
$31.0 | 2022-04-26 | |
abcr | AB514931-5 g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; . |
929617-35-6 | 95% | 5g |
€279.00 | 2023-04-18 | |
eNovation Chemicals LLC | D495272-5G |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 5g |
$105 | 2024-05-23 | |
eNovation Chemicals LLC | D495272-25G |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 25g |
$320 | 2024-05-23 | |
Enamine | EN300-210187-1.0g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95% | 1g |
$34.0 | 2023-05-31 | |
Chemenu | CM101971-10g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95%+ | 10g |
$*** | 2023-05-29 | |
ChemScence | CS-0006627-5g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98.92% | 5g |
$105.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825932-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | ≥95% | 5g |
1,168.20 | 2021-05-17 | |
TRC | B698808-250mg |
5-Bromo-1h-pyrazolo[3,4-c]pyridine |
929617-35-6 | 250mg |
$ 64.00 | 2023-04-18 |
5-bromo-1H-pyrazolo[3,4-c]pyridine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt
Référence
- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
Référence
- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Référence
- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Référence
- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation ConstraintJournal of Medicinal Chemistry, 2020, 63(11), 6066-6089,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Référence
- Preparation of the compounds and its application in treating hepatitis B, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
Référence
- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
Référence
- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt
Référence
- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
Référence
- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonistsBioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
Référence
- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt
Référence
- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt
Référence
- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitorsBioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
Référence
- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
Référence
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
Référence
- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,
5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials
- 6-Bromo-4-methylpyridin-3-amine
- Methoxyamine hydrochloride
- 2-bromo-4-methyl-5-nitro-pyridine
- 2-bromo-5-fluoropyridine-4-carbaldehyde
- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products
5-bromo-1H-pyrazolo[3,4-c]pyridine Littérature connexe
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Pureté:99%/99%
Quantité:25g/100g
Prix ($):163.0/612.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête